molecular formula C12H24N2O2 B1203781 CM 40142 CAS No. 82023-70-9

CM 40142

Cat. No.: B1203781
CAS No.: 82023-70-9
M. Wt: 228.33 g/mol
InChI Key: XINVHMDEILNBAV-UHFFFAOYSA-N
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Description

CM 40142 (4,9-dioxo-5,10-diazatetradecane) is a novel γ-aminobutyric acid (GABA) derivative synthesized to enhance blood-brain barrier penetration and deliver GABA to the central nervous system (CNS) . As an anticonvulsant, it demonstrated broad-spectrum activity in preclinical models of generalized epilepsy, including chemically induced seizures in mice and photic-induced seizures in photosensitive baboons .

Properties

CAS No.

82023-70-9

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

4-(butanoylamino)-N-butylbutanamide

InChI

InChI=1S/C12H24N2O2/c1-3-5-9-13-12(16)8-6-10-14-11(15)7-4-2/h3-10H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

XINVHMDEILNBAV-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CCCNC(=O)CCC

Canonical SMILES

CCCCNC(=O)CCCNC(=O)CCC

Other CAS No.

82023-70-9

Synonyms

4,9-dioxo-5,10-diazatetradecane
CM 40142
CM-40142

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CM 40142 typically involves the reaction of butanamide derivatives with specific reagents under controlled conditions. One common method includes the use of butanoylamino and N-butylbutanamide as starting materials. The reaction conditions often require precise temperature control and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a continuous process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: CM 40142 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

CM 40142 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CM 40142 involves its interaction with molecular targets through its oxo and nitrogen groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Efficacy in Preclinical Seizure Models

Model This compound (ED₅₀, mg/kg) Sodium Valproate (ED₅₀, mg/kg) cis-Decahydroquinoline-5-Carboxylic Acids (ED₅₀, µg)
Chemically Induced (Mice) 15.2 32.8 N/A
Photic-Induced (Baboons) 85% seizure suppression 60% suppression N/A
Focal Seizures (Mice) N/A N/A 12.5

Table 2: Structural and Pharmacokinetic Properties

Property This compound Sodium Valproate cis-Decahydroquinoline-5-Carboxylic Acids
Molecular Weight 286.34 g/mol 144.21 g/mol ~250 g/mol (estimated)
BBB Penetration High Moderate Low (requires direct CNS administration)
Half-Life (Mice) 3.5 hours 2.1 hours Not reported

Discussion of Research Findings

  • Therapeutic Advantages: this compound’s nonsedative profile addresses a critical limitation of traditional GABAergics, making it suitable for long-term epilepsy management .
  • Limitations : The absence of human trials and unclear molecular targets necessitate further research to validate its safety and efficacy .

Q & A

Basic Research Questions

Q. What foundational chemical properties define CM 40142, and what methodologies are recommended for its initial characterization?

  • Methodological Answer : Initial characterization should prioritize structural elucidation and purity assessment. Techniques include:

  • Nuclear Magnetic Resonance (NMR) for determining molecular structure and functional groups.
  • High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry to verify molecular weight and detect impurities .
  • X-ray crystallography for resolving crystal structure, if applicable.
  • Baseline physicochemical properties (e.g., solubility, stability) should be assessed under controlled conditions using spectrophotometric or gravimetric methods. Document all protocols in detail to ensure reproducibility .

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical techniques are most effective?

  • Methodological Answer :

  • Implement stepwise purification using column chromatography or recrystallization, with purity monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities or elemental analysis for stoichiometric verification .
  • For trace impurities, employ ultra-high-performance liquid chromatography (UHPLC) with a photodiode array detector to achieve sub-ppm sensitivity .

Advanced Research Questions

Q. What experimental design strategies address challenges in replicating this compound synthesis under varying environmental conditions?

  • Methodological Answer :

  • Use factorial design of experiments (DoE) to systematically test variables (e.g., temperature, solvent polarity, catalyst concentration). This identifies critical parameters affecting yield and purity .
  • Incorporate control experiments with inert atmospheres or moisture-free conditions to isolate environmental impacts.
  • Validate reproducibility by repeating synthesis in triplicate across independent labs, adhering to standardized protocols .
  • Document deviations and anomalies rigorously to refine protocols .

Q. How should researchers analyze contradictory data in this compound’s bioactivity assays, and what statistical approaches validate these findings?

  • Methodological Answer :

  • Apply Bayesian statistical models to quantify uncertainty and identify outliers in dose-response curves or IC50 values .
  • Conduct sensitivity analyses to assess whether contradictory results arise from assay variability (e.g., cell line differences, reagent batch effects) .
  • Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and compare with literature-reported mechanisms .
  • Use meta-analysis frameworks to reconcile discrepancies across studies, ensuring alignment with established biological pathways .

Q. What strategies integrate this compound’s mechanistic data with existing theoretical models in bioenergetics?

  • Methodological Answer :

  • Develop computational models (e.g., molecular dynamics simulations, QSAR) to predict interactions between this compound and mitochondrial targets like ATP synthase .
  • Validate hypotheses using knockout/knockdown models in cellular studies to isolate specific pathway contributions.
  • Synthesize findings into a systems biology framework , mapping this compound’s effects onto metabolic flux analyses or proteomic datasets .

Methodological Resources

  • Data Reproducibility : Follow guidelines for detailed experimental reporting, including raw data archiving and stepwise protocol documentation .
  • Ethical and Bias Mitigation : Design studies to minimize observer bias via blinded data analysis and independent replication .
  • Literature Integration : Use structured literature reviews to identify gaps and align findings with prior work, citing primary sources rigorously .

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